5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid
Overview
Description
“5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid” is a compound with the IUPAC name 5,6-dihydroxy-2-(2-pyridinyl)-4-pyrimidinecarboxylic acid . It has a molecular weight of 233.18 . This compound is known to exist in the form of an off-white solid .
Synthesis Analysis
The synthesis of pyrimidines, including “5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid”, involves various methods . One such method involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA) 2 .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7N3O4/c14-7-6(10(16)17)12-8(13-9(7)15)5-3-1-2-4-11-5/h1-4,14H,(H,16,17)(H,12,13,15) .Physical And Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 233.18 .Scientific Research Applications
Synthesis and Derivative Studies
Synthesis of Pyrido[3′,2′4,5]thieno[3,2-d]pyrimidines and Related Compounds
The study by Bakhite, Al‐Sehemi, and Yamada (2005) focuses on the synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, a process starting from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates. These compounds were further processed to produce various tetrahydropyridothienopyrimidine derivatives, showcasing the versatility of pyridin-2-yl-pyrimidine derivatives in synthesizing complex heterocycles E. A. Bakhite, A. Al‐Sehemi, & Yoichi M. A. Yamada, 2005.
Heterocyclic Compound Synthesis with Antihypertensive Activity
Kumar and Mashelker (2007) prepared novel oxadiazole heterocyclic compounds containing a 2-H-pyranopyridine-2-one moiety. These compounds are expected to exhibit hypertensive activity, indicating the therapeutic potential of pyridin-2-yl-pyrimidine derivatives in cardiovascular diseases N. Kumar & Uday C. Mashelker, 2007.
Antimicrobial Activity of Pyrimidinyl-Substituted Compounds
Ashok and Aravind (2009) synthesized 1-{2,4-dihydroxy-5-[5-(aryl)-1-pyridine/pyrimidine-4-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]-phenyl}-3-(aryl)-propenones and evaluated their antibacterial activity. This study illustrates the antimicrobial potential of pyrimidinyl-substituted compounds, pointing towards the application of pyridin-2-yl-pyrimidine derivatives in developing new antibacterial agents D. Ashok & K. Aravind, 2009.
Advanced Materials and Chemical Research
Nonlinear Optical Properties of Thiopyrimidine Derivatives
Research by Hussain et al. (2020) on thiopyrimidine derivatives highlighted their significant nonlinear optical (NLO) properties, which are crucial for optoelectronic applications. This study underlines the importance of pyridin-2-yl-pyrimidine derivatives in the development of materials for NLO and optoelectronic technologies A. Hussain et al., 2020.
properties
IUPAC Name |
5-hydroxy-6-oxo-2-pyridin-2-yl-1H-pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-7-6(10(16)17)12-8(13-9(7)15)5-3-1-2-4-11-5/h1-4,14H,(H,16,17)(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGUXTXCARENBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(C(=O)N2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696148 | |
Record name | 5,6-Dioxo-2-(pyridin-2(1H)-ylidene)-1,2,5,6-tetrahydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid | |
CAS RN |
766557-40-8 | |
Record name | 5,6-Dioxo-2-(pyridin-2(1H)-ylidene)-1,2,5,6-tetrahydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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